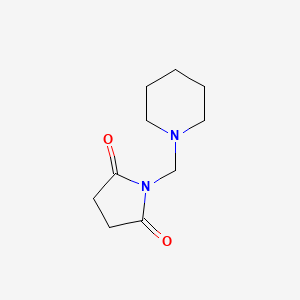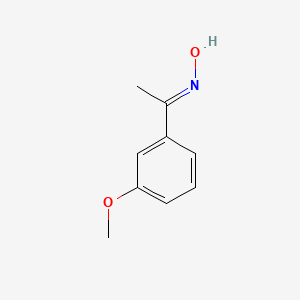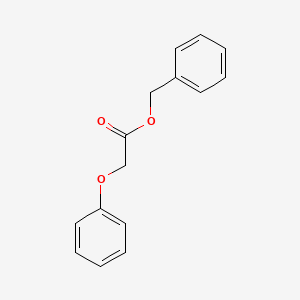
Acetic acid, phenoxy-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenoxy-, phenylmethyl ester, also known as benzyl acetate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a pleasant, sweet aroma, often used in fragrances and flavorings. This compound is naturally found in essential oils of various plants and is also synthesized for industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, phenoxy-, phenylmethyl ester can be synthesized through the esterification of benzyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetic anhydride and benzyl alcohol in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct esterification process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenoxy-, phenylmethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Benzyl alcohol and acetic acid.
Transesterification: A different ester and alcohol.
Reduction: Benzyl alcohol.
Scientific Research Applications
Acetic acid, phenoxy-, phenylmethyl ester has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of acetic acid, phenoxy-, phenylmethyl ester involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, benzyl ester: Another name for acetic acid, phenoxy-, phenylmethyl ester.
Phenylmethyl acetate: A similar ester with comparable properties and uses.
Benzyl ethanoate: Another ester with a similar structure and applications.
Uniqueness
This compound is unique due to its pleasant aroma and versatility in various applications, from fragrances to industrial uses. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in both research and industry .
Properties
CAS No. |
56015-90-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O3/c16-15(12-17-14-9-5-2-6-10-14)18-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
ORSXISLPWNELTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



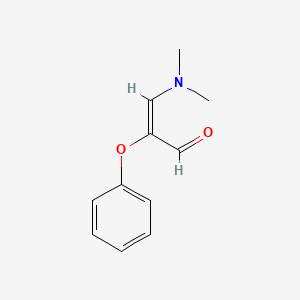
![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
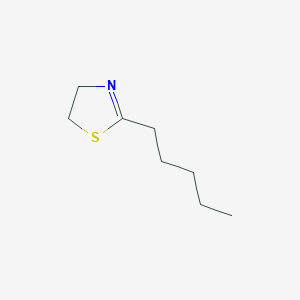

![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
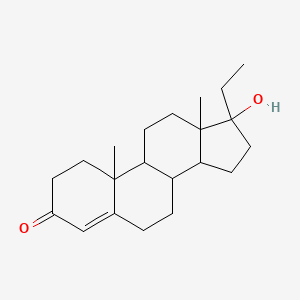
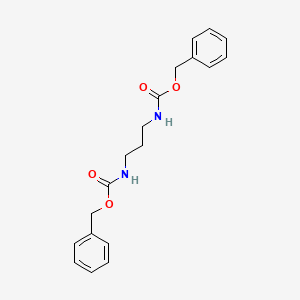
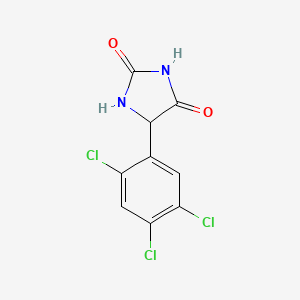
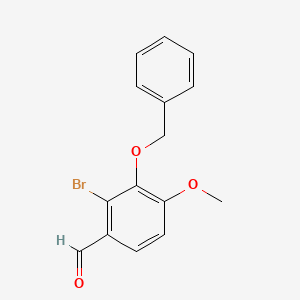
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
